molecular formula C15H16N2O2S B2660535 N,5-dicyclopropyl-N-(thiophen-3-ylmethyl)isoxazole-3-carboxamide CAS No. 1396812-37-5

N,5-dicyclopropyl-N-(thiophen-3-ylmethyl)isoxazole-3-carboxamide

Cat. No. B2660535
CAS RN: 1396812-37-5
M. Wt: 288.37
InChI Key: DKEFBHYNEJITFR-UHFFFAOYSA-N
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Description

“N,5-dicyclopropyl-N-(thiophen-3-ylmethyl)isoxazole-3-carboxamide” is a chemical compound with the molecular formula C15H16N2O2S and a molecular weight of 288.37. It contains an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom. The compound also contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom .


Molecular Structure Analysis

The molecular structure of “this compound” would be characterized by the presence of an isoxazole ring and a thiophene ring. The isoxazole ring is a heterocyclic compound that consists of three carbon atoms, one nitrogen atom, and one oxygen atom in a five-membered ring. The thiophene ring is a heterocyclic compound that consists of four carbon atoms and one sulfur atom in a five-membered ring .


Chemical Reactions Analysis

Isoxazole derivatives can undergo a variety of chemical reactions. For example, the regioselective synthesis of 3,5-disubstituted isoxazoles was attempted under mild basic condition (NaHCO3) at ambient temperature via the reaction of hydroxyimoyl halides and dipolarophile .

Mechanism of Action

The mechanism of action of N,5-dicyclopropyl-N-(thiophen-3-ylmethyl)isoxazole-3-carboxamide involves its interaction with the NMDA receptor. This compound acts as a non-competitive antagonist of the NMDA receptor, which results in the inhibition of the receptor activity. The inhibition of the NMDA receptor activity has been shown to have a neuroprotective effect, which makes this compound a potential therapeutic agent for various neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. This compound has been shown to enhance the release of dopamine and acetylcholine in the brain, which are neurotransmitters involved in various physiological processes such as movement, learning, and memory. In addition, this compound has been shown to have anxiolytic and antidepressant effects, which makes it a potential therapeutic agent for anxiety and depression.

Advantages and Limitations for Lab Experiments

One of the main advantages of N,5-dicyclopropyl-N-(thiophen-3-ylmethyl)isoxazole-3-carboxamide is its high potency and selectivity for the NMDA receptor. This makes it a valuable tool for studying the role of the NMDA receptor in various physiological and pathological conditions. However, one of the limitations of this compound is its poor solubility in water, which makes it difficult to use in in vivo experiments.

Future Directions

There are several future directions for the study of N,5-dicyclopropyl-N-(thiophen-3-ylmethyl)isoxazole-3-carboxamide. One of the most promising directions is the development of this compound as a therapeutic agent for various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. In addition, further studies are needed to elucidate the mechanism of action of this compound and its potential applications in cancer research. The development of more potent and selective analogs of this compound is also an area of future research.

Synthesis Methods

The synthesis of N,5-dicyclopropyl-N-(thiophen-3-ylmethyl)isoxazole-3-carboxamide has been reported in the literature using different methods. One of the most common methods is the reaction of 3-(thiophen-3-ylmethyl)isoxazole-5-carboxylic acid with cyclopropylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction yields this compound as a white solid with a high yield.

Scientific Research Applications

N,5-dicyclopropyl-N-(thiophen-3-ylmethyl)isoxazole-3-carboxamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of neuroscience. Studies have shown that this compound can modulate the activity of the NMDA receptor, which is involved in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. This compound has also been studied for its potential applications in cancer research, as it has been shown to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

N,5-dicyclopropyl-N-(thiophen-3-ylmethyl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2S/c18-15(13-7-14(19-16-13)11-1-2-11)17(12-3-4-12)8-10-5-6-20-9-10/h5-7,9,11-12H,1-4,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKEFBHYNEJITFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)C(=O)N(CC3=CSC=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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